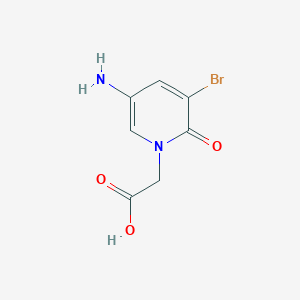

2-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid

Description

Properties

Molecular Formula |

C7H7BrN2O3 |

|---|---|

Molecular Weight |

247.05 g/mol |

IUPAC Name |

2-(5-amino-3-bromo-2-oxopyridin-1-yl)acetic acid |

InChI |

InChI=1S/C7H7BrN2O3/c8-5-1-4(9)2-10(7(5)13)3-6(11)12/h1-2H,3,9H2,(H,11,12) |

InChI Key |

CPADJUYWRFPCNM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)N(C=C1N)CC(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid typically involves multi-step organic reactions. One common method includes the bromination of a pyridine derivative followed by amination and subsequent acylation to introduce the acetic acid moiety. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The bromo group can be reduced to a hydrogen atom.

Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents like sodium hydroxide or alkyl halides under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: De-brominated pyridine derivatives.

Substitution: Hydroxyl or alkyl-substituted pyridine derivatives.

Scientific Research Applications

Research indicates that 2-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid exhibits significant biological activities, including:

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antibacterial agents.

- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation, indicating potential in cancer therapy.

Case Studies

A notable study published in a peer-reviewed journal explored the synthesis of several derivatives of this compound. These derivatives were tested for their cytotoxicity against human cancer cell lines, revealing that certain modifications significantly enhanced their anticancer properties.

| Derivative | Activity | Reference |

|---|---|---|

| 5-Bromo derivative | Moderate cytotoxicity | |

| Acetic acid derivative | High antimicrobial activity |

Plant Growth Regulation

The compound has been investigated for its potential as a plant growth regulator. Its structural similarity to known phytohormones suggests it may influence plant growth and development.

Pest Resistance

Studies have indicated that formulations containing this compound can enhance pest resistance in crops. Field trials demonstrated increased yield in treated plants compared to controls.

Skin Care Products

Due to its biological activity, this compound is being explored for use in cosmetic formulations aimed at skin health. Its potential anti-inflammatory properties make it suitable for products targeting acne and other skin conditions.

Formulation Stability

Research has focused on the stability of formulations containing this compound under various conditions. Studies show that when combined with certain excipients, it maintains efficacy over extended periods .

| Formulation Type | Stability | Efficacy |

|---|---|---|

| Creams | High | Effective against inflammation |

| Gels | Moderate | Suitable for topical application |

Mechanism of Action

The mechanism of action of 2-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and bromo groups play a crucial role in binding to these targets, leading to the modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Table 1: Key Structural and Molecular Features

Key Observations :

Core Structure: The target compound and the methyl-substituted analog (CAS 1176754-29-2) share the 1,2-dihydropyridinone core, while the thiazolidinone-indole hybrid (CAS 883818-50-6) incorporates a fused heterocyclic system. The latter’s extended π-conjugation may enhance UV absorption, relevant in photophysical applications . The propanoate ester derivative (CAS 1097801-74-5) retains the bromo and oxo groups but replaces the acetic acid with a longer-chain ester, increasing lipophilicity .

Substituent Effects: Bromo vs. Bromo-substituted analogs are often explored in drug discovery for their ability to modulate pharmacokinetics .

Functional Groups: Carboxylic Acid vs. Ester: The acetic acid moiety in the target compound allows for salt formation (e.g., sodium salts) or conjugation via amide bonds, whereas the propanoate ester (CAS 1097801-74-5) may exhibit better membrane permeability due to increased lipophilicity .

Physicochemical and Reactivity Comparisons

Solubility and Polarity :

- The target compound’s carboxylic acid group and amino substituent likely confer higher polarity compared to the methyl-substituted analog (logP estimated to be lower).

- The thiazolidinone-indole hybrid (CAS 883818-50-6) has a significantly higher molecular weight (503.40 g/mol) due to the benzyl and indole groups, which may reduce solubility in polar solvents .

Reactivity :

Notes on Structural Characterization Methods

The structural elucidation of such compounds often employs:

Biological Activity

2-(5-Amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid is a heterocyclic compound notable for its diverse biological activities and potential therapeutic applications. This compound features a pyridine ring with several substituents, including an amino group, a bromo group, and an acetic acid moiety, which contribute to its unique chemical properties and biological effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 261.07 g/mol. The compound's structure is characterized by its dihydropyridine core, which is significant in medicinal chemistry due to its various biological activities.

Key Features

| Property | Value |

|---|---|

| Molecular Formula | C9H10BrN3O3 |

| Molecular Weight | 261.07 g/mol |

| Structure | Dihydropyridine core with amino and bromo substituents |

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

1. Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, it demonstrated effective antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) at concentrations ranging from 0.25 mg/mL to 1 mg/mL .

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties, showing greater efficacy than standard anti-inflammatory agents like curcumin in certain models . This suggests potential applications in treating inflammatory diseases.

3. Neuroprotective Properties

Research indicates that derivatives of this compound may exhibit neuroprotective effects, particularly in models simulating ischemic conditions. It has shown promise in enhancing cell viability following oxidative stress and may act as a neuroprotectant against β-amyloid-induced toxicity in neuroblastoma cell lines .

4. Antitumor Activity

Preliminary studies suggest that the compound may possess antitumor properties. It has been tested against various cancer cell lines, showing cytotoxic effects that warrant further investigation into its potential as an anticancer agent .

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can lead to the inhibition or activation of biochemical pathways relevant to inflammation, microbial resistance, and cancer cell proliferation.

Case Studies

Several studies have focused on the synthesis and biological evaluation of this compound and its derivatives:

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various derivatives of the compound against E. coli and S. aureus. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Study 2: Neuroprotective Effects

In vitro tests on SH-SY5Y neuroblastoma cells revealed that the compound could improve cell viability under oxidative stress conditions induced by β-amyloid peptides. This suggests a potential role in Alzheimer's disease treatment strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.